molecular formula C14H10FNO B6375788 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol CAS No. 1261949-73-8

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6375788
CAS No.: 1261949-73-8
M. Wt: 227.23 g/mol
InChI Key: WSWQUVOFTONHAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic systems employed.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution are frequently employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyano and a phenol group, along with the fluoro and methyl substituents, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQUVOFTONHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684693
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-73-8
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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